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molecular formula C12H17N B8719374 1-Pentanamine, N-(phenylmethylene)- CAS No. 22710-00-5

1-Pentanamine, N-(phenylmethylene)-

Cat. No. B8719374
M. Wt: 175.27 g/mol
InChI Key: NNTVKFAXDYRERB-UHFFFAOYSA-N
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Patent
US07214818B2

Procedure details

100 g (1.15 mol) N-pentylamine was added to 200 ml methanol at a temperature of 22° C. 121.8 g (1.15 mol) benzaldehyde was added. The mixture was refluxed and subsequently, methanol was distilled off. The residual N-benzylidene-N-pentylamine 199.8 g (99.4%) was used in the next step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
121.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[CH:7](=[N:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCC)N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
121.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
DISTILLATION
Type
DISTILLATION
Details
subsequently, methanol was distilled off

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)=NCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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